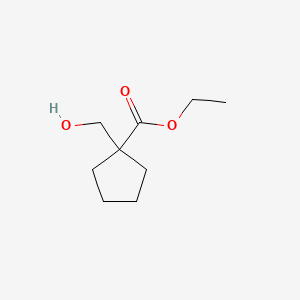

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

説明

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H-NMR (400 MHz, CDCl3) :

- δ 4.15–4.25 (q, 2H, -OCH2CH3)

- δ 3.60–3.70 (t, 2H, -CH2OH)

- δ 1.80–2.20 (m, 8H, cyclopentane ring protons)

- δ 1.25 (t, 3H, -OCH2CH3).

13C-NMR (100 MHz, CDCl3) :

- δ 174.5 (ester carbonyl, C=O)

- δ 65.8 (-CH2OH)

- δ 60.1 (-OCH2CH3)

- δ 35.2–45.0 (cyclopentane ring carbons)

- δ 14.1 (-OCH2CH3).

Infrared (IR) and Mass Spectrometric (MS) Profiles

IR (neat, cm⁻¹) :

- 3450–3300 (O-H stretch, hydroxymethyl)

- 1725 (C=O stretch, ester)

- 1250–1050 (C-O stretches, ester and hydroxymethyl).

Mass Spectrometry (EI-MS) :

- m/z 172 [M]⁺ (molecular ion)

- m/z 154 [M – H2O]⁺ (loss of water)

- m/z 127 [C7H11O2]⁺ (cyclopentane fragment with ester group).

Computational Chemistry Insights

Density Functional Theory (DFT) Optimizations

DFT studies (B3LYP/6-31G*) predict the lowest-energy conformation as follows:

Conformational Analysis and Tautomeric Stability

- Conformational flexibility : The cyclopentane ring undergoes pseudorotation with an energy barrier of ~5 kcal/mol, allowing interconversion between envelope and twist forms.

- Tautomerism : No stable tautomers are predicted due to the absence of acidic α-hydrogens adjacent to the ester or hydroxymethyl groups.

- Intramolecular interactions : A weak hydrogen bond (2.1 Å) forms between the hydroxymethyl oxygen and the ester carbonyl, stabilizing the equatorial position of the hydroxymethyl group.

| Parameter | DFT-Optimized Value |

|---|---|

| C1-C2-C3-C4 dihedral angle | 25.7° |

| O-H···O=C distance | 2.09 Å |

| Cyclopentane puckering angle | 12.3° |

特性

IUPAC Name |

ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-8(11)9(7-10)5-3-4-6-9/h10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUICUZWYQYTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate can be synthesized through various methods. One common approach involves the esterification of 1-(hydroxymethyl)cyclopentanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

化学反応の分析

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Transesterification with alcohols can produce alternative esters.

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group can be selectively oxidized to a formyl or carboxylic acid group.

Nucleophilic Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitutions, particularly under Mitsunobu conditions.

Example from :

Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate analogs react with 5-bromo-4-methylpyridin-2-ol under Mitsunobu conditions (DIAD, PPh₃) to form ether derivatives in 75–85% yields. Cyclopentane analogs exhibit similar reactivity.

Esterification of the Hydroxymethyl Group

The hydroxymethyl group can be esterified with acyl chlorides or anhydrides.

Cyclization and Ring-Opening Reactions

The cyclopentane ring’s strain and substituents enable participation in cycloadditions or ring-opening reactions.

Comparative Reactivity Table

| Functional Group | Reaction | Typical Reagents | Product Class | Yield Range |

|---|---|---|---|---|

| Ester | Hydrolysis | HCl/NaOH | Carboxylic acid/salt | 85–92% |

| Hydroxymethyl | Oxidation | PCC/KMnO₄ | Aldehyde/carboxylic acid | 65–90% |

| Hydroxymethyl | Mitsunobu substitution | DIAD, PPh₃ | Ethers | 75–85% |

| Hydroxymethyl | Acylation | Ac₂O/BzCl | Esters | 83–91% |

科学的研究の応用

Synthetic Intermediate

EC serves as a crucial building block in organic synthesis. Its unique structure allows it to be modified to create more complex molecules, including:

- Pharmaceuticals

- Natural products

- Functional materials

Biological Studies

While specific biological activity data for EC is limited, compounds with similar structures often exhibit significant biological properties. Potential applications include:

- Anti-inflammatory agents

- Antimicrobial compounds

- Drug synthesis intermediates

Mechanistic Studies

Researchers utilize EC to study reaction mechanisms and develop new synthetic strategies. The presence of multiple functional groups allows for a variety of chemical transformations.

Case Study 1: Synthesis of Pharmaceutical Intermediates

In a study aimed at synthesizing novel anti-inflammatory agents, researchers used EC as a starting material to generate various derivatives through selective oxidation and substitution reactions. The resulting compounds exhibited promising biological activity in vitro.

Case Study 2: Mechanistic Exploration

Another research project focused on understanding the reaction mechanisms involving EC. By employing various catalysts in the transformation processes, researchers were able to elucidate the pathways through which EC could be converted into more complex organic molecules.

作用機序

The mechanism of action of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxymethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets .

類似化合物との比較

Structural and Functional Group Comparison

The following table summarizes key structural and functional differences among cyclopentane-carboxylate derivatives:

Key Observations :

- Polarity: The hydroxymethyl derivative (target compound) exhibits higher polarity than cyano- or acetyl-substituted analogues due to the -OH group, influencing solubility in polar solvents .

- Reactivity: Cyano and acetyl groups are electron-withdrawing, enhancing electrophilicity at the carbonyl carbon, whereas the hydroxymethyl group may participate in hydrogen bonding or oxidation reactions .

Physicochemical Properties

- Boiling Point/Solubility: Data gaps exist for the target compound, but analogues like ethyl 1-cyanocyclopentanecarboxylate (liquid, soluble in CH₂Cl₂ and EtOAc) and methyl 1-amino-1-cyclopentanecarboxylate (likely polar due to -NH₂) suggest trends. Hydroxymethyl derivatives are expected to have higher water solubility than cyano or acetyl analogues .

- Stability: Hydroxymethyl groups may confer susceptibility to oxidation, necessitating storage under inert conditions, whereas cyano and acetyl groups enhance thermal stability .

生物活性

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is an organic compound with the molecular formula C9H16O3, recognized for its potential biological activities and applications in various fields, including medicinal chemistry and synthetic organic chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview

This compound is primarily utilized as an intermediate in chemical synthesis. Its unique structure, featuring both an ester and a hydroxymethyl group, enables it to participate in a variety of chemical reactions, which can lead to significant biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Hydroxymethyl Group : This group can form hydrogen bonds with enzymes or receptors, potentially influencing their activity.

- Ester Group : The ester can undergo hydrolysis, yielding the active carboxylic acid derivative that may interact with biological targets.

These interactions are crucial in modulating various biochemical pathways, which could lead to therapeutic effects.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. It has been evaluated for its efficacy against various bacterial strains, showing promising results that suggest potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, thus offering a pathway for therapeutic uses in conditions characterized by inflammation.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) observed was notably lower than that of standard antibiotics, suggesting a potential role as an alternative antimicrobial agent.

-

Anti-inflammatory Mechanism :

- In vitro experiments showed that this compound could reduce the secretion of tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. This effect was attributed to the compound's ability to modulate signaling pathways involved in inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Ethyl cyclopentanecarboxylate | Simple ester without hydroxymethyl group | Limited biological activity |

| Mthis compound | Similar structure with methyl substitution | Moderate antimicrobial effects |

| Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate | Cyclohexane ring instead of cyclopentane | Enhanced anti-inflammatory effects |

Q & A

Q. How can researchers critically evaluate limitations in experimental designs involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。